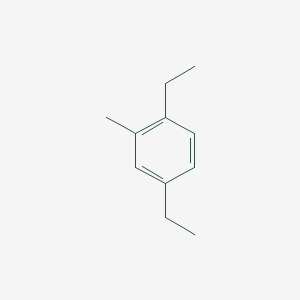

1,4-Diethyl-2-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Diethyl-2-methylbenzene is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,4-Diethyl-2-methylbenzene is characterized by two ethyl groups and one methyl group attached to a benzene ring. This substitution pattern influences its chemical reactivity and physical properties, making it suitable for various applications in organic synthesis and industrial processes.

Organic Synthesis

This compound serves as a critical intermediate in the synthesis of various organic compounds. It is utilized in:

- Dye Production : The compound is involved in synthesizing azo dyes and other colorants due to its ability to participate in electrophilic aromatic substitution reactions.

- Pharmaceuticals : Research indicates potential pathways for developing new drugs using this compound as a precursor or intermediate .

Biological Studies

Recent studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : It has been reported to exhibit antimicrobial properties at specific concentrations, making it a candidate for further investigation in pharmaceutical applications .

- Ecotoxicology : Research has shown that this compound can induce gamete release in certain organisms, indicating potential ecological impacts at low concentrations .

Industrial Applications

In industrial settings, this compound is used for:

- Fuel Additives : It is incorporated into gasoline and kerosene formulations to improve combustion efficiency and reduce emissions .

- Polymer Manufacturing : The compound acts as a monomer or additive in producing polymers and resins, contributing to their physical properties .

Table 1: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Dye production, pharmaceuticals | Key intermediate |

| Biological Studies | Antimicrobial research | Potential therapeutic uses |

| Industrial Applications | Fuel additives, polymer manufacturing | Enhances performance |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound on various bacterial strains. Results indicated that the compound exhibited significant inhibition at concentrations ≥4 nM, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Case Study 2: Ecotoxicological Impact

Research conducted on aquatic organisms revealed that exposure to this compound led to gamete release at low concentrations (≥4 nM). This finding raises concerns about the ecological implications of this compound in aquatic environments and highlights the need for further ecotoxicological assessments .

Propiedades

Número CAS |

13632-94-5 |

|---|---|

Fórmula molecular |

C11H16 |

Peso molecular |

148.24 g/mol |

Nombre IUPAC |

1,4-diethyl-2-methylbenzene |

InChI |

InChI=1S/C11H16/c1-4-10-6-7-11(5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 |

Clave InChI |

ZEHGGUIGEDITMM-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)CC)C |

SMILES canónico |

CCC1=CC(=C(C=C1)CC)C |

Key on ui other cas no. |

13632-94-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.